(6-(Sec-butoxy)naphthalen-2-yl)boronic acid
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Overview
Description
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C14H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a sec-butoxy group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid typically involves the reaction of 6-bromo-2-naphthol with sec-butyl bromide in the presence of a base to form the sec-butoxy derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The sec-butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenol Derivatives: Formed from oxidation reactions.
Scientific Research Applications
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6-(Sec-butoxy)naphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The sec-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a sec-butoxy group.
6-Ethoxy-2-naphthaleneboronic acid: Contains an ethoxy group instead of a sec-butoxy group.
Uniqueness
(6-(Sec-butoxy)naphthalen-2-yl)boronic acid is unique due to the presence of the sec-butoxy group, which provides distinct steric and electronic properties. This influences its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .
Properties
Molecular Formula |
C14H17BO3 |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(6-butan-2-yloxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-3-10(2)18-14-7-5-11-8-13(15(16)17)6-4-12(11)9-14/h4-10,16-17H,3H2,1-2H3 |
InChI Key |
YPRMAPNMEHYHRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)CC)(O)O |
Origin of Product |
United States |
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